![molecular formula C18H30O2Si B8764041 Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8764041.png)
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C18H30O2Si. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a triisopropylsiloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- typically involves the protection of the hydroxyl group of 2,6-dimethylphenol with triisopropylsilyl chloride, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the silylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triisopropylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsiloxy group.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-(triisopropylsiloxy)benzoic acid.
Reduction: 2,6-Dimethyl-4-(triisopropylsiloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The triisopropylsiloxy group serves as a protecting group, preventing unwanted reactions at the hydroxyl position .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylbenzaldehyde: Lacks the triisopropylsiloxy group, making it less sterically hindered.
4-(Triisopropylsiloxy)benzaldehyde: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and steric properties.
Uniqueness
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of both the triisopropylsiloxy group and the methyl groups, which influence its reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
Formule moléculaire |
C18H30O2Si |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2,6-dimethyl-4-tri(propan-2-yl)silyloxybenzaldehyde |
InChI |
InChI=1S/C18H30O2Si/c1-12(2)21(13(3)4,14(5)6)20-17-9-15(7)18(11-19)16(8)10-17/h9-14H,1-8H3 |
Clé InChI |
DSOIKPFVXHJRAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C=O)C)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
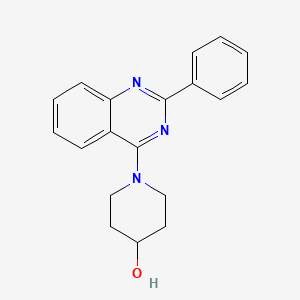
![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide](/img/structure/B8763985.png)
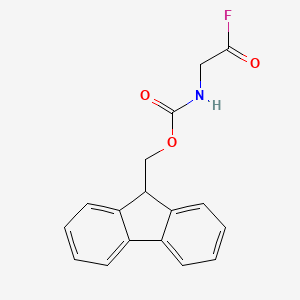
![2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8763996.png)
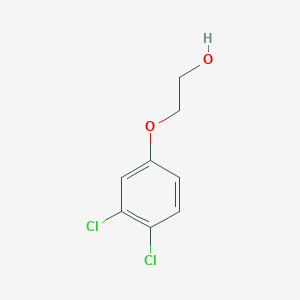
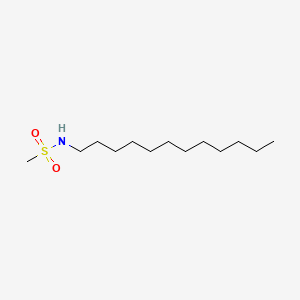
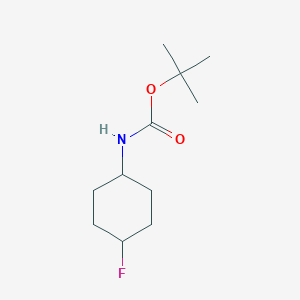
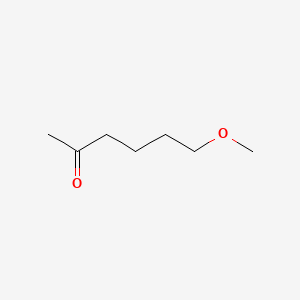
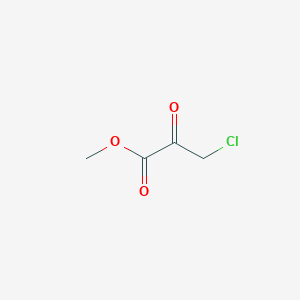
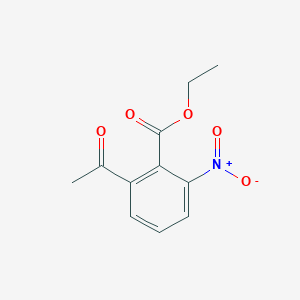
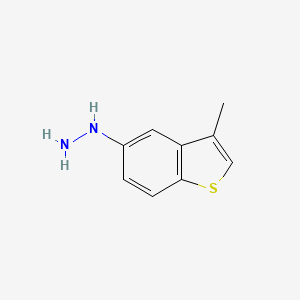
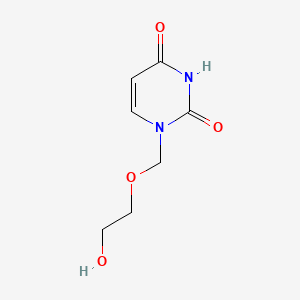
![2-Methoxy-5-[(4-methyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B8764069.png)
